molecular formula C14H12N4O3S B2807915 4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole CAS No. 882748-22-3

4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole

Cat. No.: B2807915
CAS No.: 882748-22-3
M. Wt: 316.34
InChI Key: JPHHAHODLFPCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[(Phenylsulfonyl)amino]carbonyl}amino)-1H-indazole (CAS 882748-22-3) is a high-purity synthetic compound with the molecular formula C14H12N4O3S and a molecular weight of 316.34 g/mol. This chemical is provided with a minimum purity of 95% and is intended for research and development applications only. The compound features a 1H-indazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Indazole derivatives are of significant scientific interest due to their broad therapeutic potential, which includes applications in anticancer, anti-inflammatory, and antibacterial research . The structural motif of arylsulfonylurea, present in this molecule, is a recognized pharmacophore in the development of potential anticancer agents, suggesting this compound may be a valuable intermediate for probing novel biological pathways . This product must be handled by technically qualified personnel. It is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. For long-term stability, store the material in a cool, dry place.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-(1H-indazol-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c19-14(18-22(20,21)10-5-2-1-3-6-10)16-12-7-4-8-13-11(12)9-15-17-13/h1-9H,(H,15,17)(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHHAHODLFPCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332886
Record name 1-(benzenesulfonyl)-3-(1H-indazol-4-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648929
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

882748-22-3
Record name 1-(benzenesulfonyl)-3-(1H-indazol-4-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 1H-indazole with phenylsulfonyl chloride in the presence of a base, followed by the introduction of a carbamoyl group through a subsequent reaction with an isocyanate. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole serves as a valuable building block for the synthesis of more complex molecules. Its ability to participate in various reactions makes it suitable for creating derivatives that can be explored for new chemical properties or biological activities.

Table 1: Chemical Reactions Involving 4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole

Reaction TypeDescriptionCommon Reagents
OxidationIntroduction of additional functional groupsPotassium permanganate, chromium trioxide
ReductionConversion to a more reduced stateLithium aluminum hydride, sodium borohydride
SubstitutionReplacement of the phenylsulfonyl groupAmines, thiols

Biology

The biological applications of this compound are significant, particularly in studies involving enzyme inhibition and protein interactions. The phenylsulfonyl group is known to form strong interactions with active sites of enzymes, leading to potential inhibition or modulation of their activity. This makes the compound a candidate for drug development, particularly in targeting specific diseases.

Case Study: Enzyme Inhibition

Research has demonstrated that derivatives of 4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole exhibit inhibitory effects on various enzymes involved in metabolic pathways. For instance, studies on similar compounds have shown promising results in inhibiting carbonic anhydrase II isoenzyme, indicating potential applications in treating conditions like glaucoma or cancer .

Industry

In industrial applications, 4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole can be utilized in the development of new materials with unique properties. Its versatility allows it to be incorporated into polymer matrices or used as a precursor for synthesizing advanced materials.

Table 2: Industrial Applications

Application AreaDescription
Material ScienceDevelopment of polymers with enhanced properties
Pharmaceutical IndustrySynthesis of novel drug candidates

Mechanism of Action

The mechanism of action of 4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The indazole core may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole, we compare it with structurally related compounds, focusing on their pharmacophores, biological activities, and toxicity profiles.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Toxicity (D. magna LC₅₀)
4-({[(Phenylsulfonyl)amino]carbonyl}amino)-1H-indazole Indazole Phenylsulfonyl urea at C4 Hypothesized kinase inhibition Not reported
2-aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione (p-tolyl derivative) N-acyl-α-amino ketone 4-(Phenylsulfonyl)phenyl, p-tolyl Broad-spectrum antibacterial activity >100 mg/L
N-acyl-α-amino acid derivatives 1,3-Oxazol-5(4H)-one 4-(Phenylsulfonyl)phenyl, acyl groups Enterococcus faecium biofilm inhibition >100 mg/L
1-(4-Phenylsulfonylphenyl)-3-phenylurea Urea Phenylsulfonylphenyl, phenyl Moderate antifungal activity Not tested

Key Findings

Structural Divergence: Unlike the N-acyl-α-amino ketones and 1,3-oxazoles in the evidence , 4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole features an indazole core, which may confer distinct electronic and steric properties. The indazole’s aromatic system could enhance π-π stacking with enzyme active sites compared to the non-aromatic ketone or oxazole scaffolds.

Biological Activity: The evidence highlights that 4-(phenylsulfonyl)phenyl-containing compounds exhibit antibacterial and antibiofilm activity . While the target compound shares this moiety, its indazole core may shift activity toward eukaryotic targets (e.g., kinases) rather than microbial systems. The p-tolyl-substituted N-acyl-α-amino ketone in the evidence showed the strongest antibacterial activity (MIC: 8–16 µg/mL against S. aureus and E. coli), attributed to its lipophilic p-tolyl group enhancing membrane penetration .

Toxicity and Optimization Potential: Toxicity data for the target compound are unavailable, but the evidence’s compounds showed low toxicity to D. magna (LC₅₀ >100 mg/L) . Structural optimizations, such as introducing electron-withdrawing groups on the phenylsulfonyl moiety, could balance activity and safety in future iterations.

Biological Activity

4-({[(Phenylsulfonyl)amino]carbonyl}amino)-1H-indazole is a compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula: C14_{14}H15_{15}N3_3O5_5S
  • CAS Number: 882748-22-3

Biological Activity Overview

The biological activities of 4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole include:

  • Anticancer Activity
    • Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of indazole have shown promising results against various cancer cell lines, including MCF-7 and HCT116, with IC50_{50} values often in the low micromolar range .
  • Anti-inflammatory Effects
    • The indazole scaffold has been linked to anti-inflammatory activities. Compounds that contain sulfonamide groups, like 4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole, may inhibit inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation.
  • Inhibition of Enzymatic Activity
    • Some studies suggest that this compound and its analogs may act as inhibitors of specific enzymes involved in cancer progression and inflammation. For example, they may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50_{50} ValueReference
AnticancerMCF-70.39 µM
AnticancerHCT1160.46 µM
Anti-inflammatoryIn vitro assaysNot specified
Enzyme inhibitionCDK20.95 nM

Case Study: Anticancer Activity

In a study by Li et al., several indazole derivatives were synthesized and tested for their anticancer activity against various human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50_{50} value of 0.39 µM against HCT116 cells, indicating potent anticancer potential .

Furthermore, another study highlighted the ability of these compounds to induce apoptosis in cancer cells while sparing normal cells, suggesting a mechanism that could lead to fewer side effects compared to traditional chemotherapeutics .

The mechanisms through which 4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole exerts its biological effects include:

  • Cell Cycle Arrest: Indazoles can interfere with the cell cycle by inhibiting CDKs, leading to halted proliferation in cancer cells.
  • Apoptotic Pathways: Induction of apoptosis through caspase activation has been observed in several studies involving indazole derivatives.
  • Inflammatory Pathway Modulation: The sulfonamide group may interact with inflammatory mediators, reducing the overall inflammatory response.

Q & A

Basic Research Questions

What synthetic methodologies are optimal for preparing 4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole?

The synthesis typically involves multi-step reactions, including:

  • Urea linkage formation : Reacting phenylsulfonyl isocyanate with 4-amino-1H-indazole under anhydrous conditions, using a base like triethylamine to deprotonate the amine .
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to introduce the sulfonamide group, ensuring regioselectivity at the indazole’s 4-position .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

How can researchers characterize the structural integrity of this compound?

Key analytical techniques include:

  • NMR spectroscopy : Confirm urea NH protons (δ 9.5–10.5 ppm) and indazole aromatic protons (δ 7.5–8.5 ppm) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions between urea and sulfonyl groups) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (calculated for C₁₅H₁₂N₄O₃S: 328.0634) .

What preliminary biological assays are recommended to evaluate its activity?

  • Enzyme inhibition assays : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase isoforms) using a stopped-flow CO₂ hydration assay .
  • Cellular cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC₅₀ determination) .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (SGF) using HPLC-UV .

Advanced Research Questions

How can researchers resolve contradictions in biological activity data across assays?

Common discrepancies arise from:

  • Metabolic instability : Rapid glucuronidation or hydroxylation (e.g., para-fluorophenyl oxidation) in hepatic microsomes, reducing bioavailability. Use LC-MS/MS to identify metabolites .
  • Off-target effects : Employ siRNA knockdown or CRISPR-edited cell lines to validate target specificity .
  • Batch variability : Characterize impurities via LC-MS and repeat assays with repurified batches .

What computational strategies aid in elucidating its mechanism of action?

  • Molecular docking : Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB: 3IAI). Prioritize poses with sulfonamide-O coordinating the active-site zinc .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns; analyze RMSD (<2 Å) and hydrogen-bond occupancy (>80%) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide structural optimization .

How can structural modifications enhance its pharmacokinetic profile?

  • Improve solubility : Introduce polar groups (e.g., pyridyl) at the phenylsulfonyl moiety, balancing logP reduction (<3.0) .
  • Reduce metabolism : Replace labile hydrogens with deuterium (deuterated analogs) or fluorinate the indazole ring to block CYP450-mediated oxidation .
  • Enhance target affinity : Synthesize analogs with extended urea substituents (e.g., 4-aminophenyl) to exploit hydrophobic pockets in the target enzyme .

What techniques validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm binding by observing protein stabilization at elevated temperatures (e.g., 55°C) .
  • Photoaffinity labeling : Use a biotin-tagged probe with a diazirine crosslinker; detect pulled-down targets via streptavidin-HRP .
  • NanoBRET : Monitor real-time target interaction in live cells using a NanoLuc-tagged receptor .

Methodological Considerations

  • Synthetic reproducibility : Optimize reaction conditions (e.g., solvent: DMF vs. THF) to avoid side products like N-alkylated indazoles .
  • Data interpretation : Use Shapiro-Wilk tests to confirm normality before applying t-tests or ANOVA for activity comparisons .
  • Ethical compliance : Adhere to NIH guidelines for in vitro studies (e.g., IBC approval for lentiviral constructs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.